Butyl 4-[(2-nitrobenzoyl)amino]benzoate
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Overview
Description
Butyl 4-[(2-nitrobenzoyl)amino]benzoate is an organic compound with the molecular formula C18H18N2O5 It is a derivative of benzoic acid and contains both nitro and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a catalyst, such as sulfuric acid, and may involve heating to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s quality and purity.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[(2-nitrobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while hydrolysis of the ester group yields the corresponding carboxylic acid .
Scientific Research Applications
Butyl 4-[(2-nitrobenzoyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Butyl 4-[(2-nitrobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can then exert its effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Butyl 4-({2-nitrobenzoyl}amino)benzoate
- Ethyl 4-({2-nitrobenzoyl}amino)benzoate
- Methyl 4-({2-nitrobenzoyl}amino)benzoate
Uniqueness
Butyl 4-[(2-nitrobenzoyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C18H18N2O5 |
---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
butyl 4-[(2-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C18H18N2O5/c1-2-3-12-25-18(22)13-8-10-14(11-9-13)19-17(21)15-6-4-5-7-16(15)20(23)24/h4-11H,2-3,12H2,1H3,(H,19,21) |
InChI Key |
YWELPKBFKGQUTH-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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